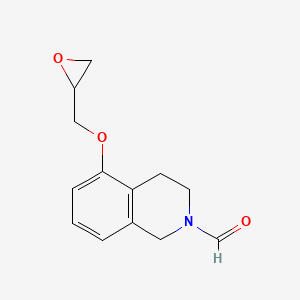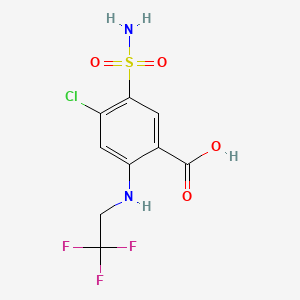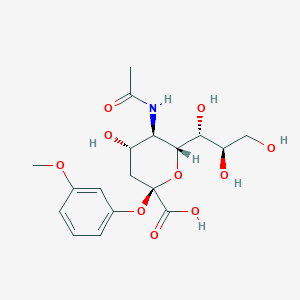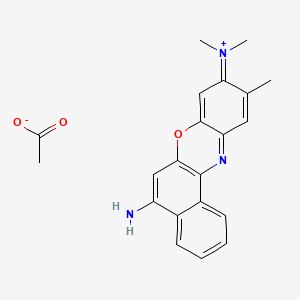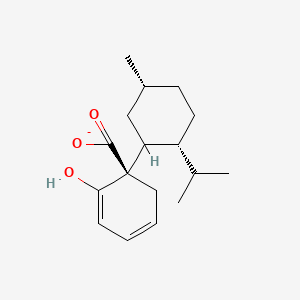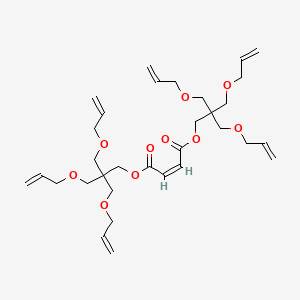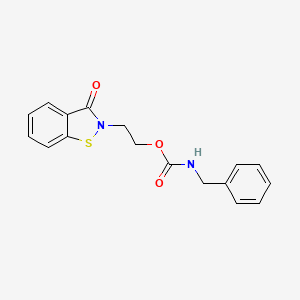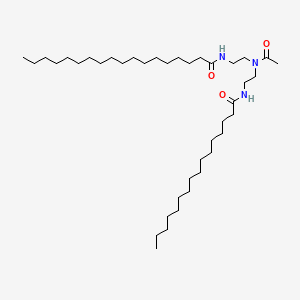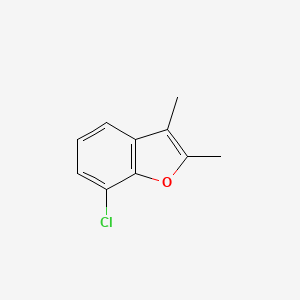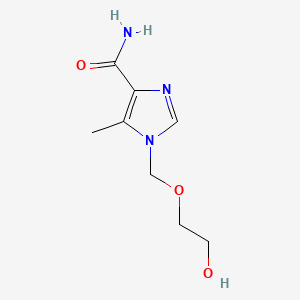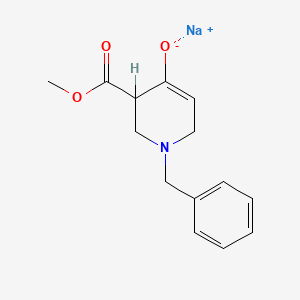
Sodium methyl 1-benzyl-1,2,3,6-tetrahydro-4-oxidonicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium methyl 1-benzyl-1,2,3,6-tetrahydro-4-oxidonicotinate is a chemical compound with the molecular formula C14H16NNaO3 It is a derivative of nicotinic acid and features a tetrahydropyridine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium methyl 1-benzyl-1,2,3,6-tetrahydro-4-oxidonicotinate typically involves the reaction of 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid with sodium hydroxide and methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
- Dissolution of 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid in a suitable solvent.
- Addition of sodium hydroxide to form the sodium salt of the acid.
- Introduction of methyl iodide to methylate the carboxylate group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium methyl 1-benzyl-1,2,3,6-tetrahydro-4-oxidonicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
Sodium methyl 1-benzyl-1,2,3,6-tetrahydro-4-oxidonicotinate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of sodium methyl 1-benzyl-1,2,3,6-tetrahydro-4-oxidonicotinate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate
- 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid
- Sodium 1-benzyl-1,2,3,6-tetrahydro-4-oxidonicotinate
Uniqueness
Sodium methyl 1-benzyl-1,2,3,6-tetrahydro-4-oxidonicotinate is unique due to its specific structural features, such as the presence of a sodium ion and a methyl ester group. These characteristics confer distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Numéro CAS |
71411-73-9 |
|---|---|
Formule moléculaire |
C14H16NNaO3 |
Poids moléculaire |
269.27 g/mol |
Nom IUPAC |
sodium;1-benzyl-3-methoxycarbonyl-3,6-dihydro-2H-pyridin-4-olate |
InChI |
InChI=1S/C14H17NO3.Na/c1-18-14(17)12-10-15(8-7-13(12)16)9-11-5-3-2-4-6-11;/h2-7,12,16H,8-10H2,1H3;/q;+1/p-1 |
Clé InChI |
UWSCYWXGXLNPMQ-UHFFFAOYSA-M |
SMILES canonique |
COC(=O)C1CN(CC=C1[O-])CC2=CC=CC=C2.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


